2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
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Overview
Description
The compound “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” likely belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would likely include a pyridine ring with a chlorine atom at the 5-position and a 2-methylpropan-1-amine group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on the specific conditions and reagents used. For instance, it might undergo reactions with electrophiles due to the nucleophilic nature of the nitrogen atom in the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine” would depend on its specific structure. For instance, similar compounds like “2-(5-chloropyridin-2-yl)acetic acid” have a density of 1.4±0.1 g/cm³, a boiling point of 295.9±25.0 °C at 760 mmHg, and a molar refractivity of 40.4±0.3 cm³ .Scientific Research Applications
- Researchers have explored the anti-fibrotic potential of this compound. In a study, novel 2-(pyridin-2-yl) pyrimidine derivatives (including our compound) were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives exhibited better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC .
- 5-Chloropyridine-2-boronic acid , a related compound, is used as a reagent in organic synthesis. It also plays a role in Suzuki-Miyaura coupling processes .
- Pyrimidine derivatives, including those containing the pyridine moiety, have demonstrated antimicrobial and antiviral activities .
Anti-Fibrosis Activity
Organic Synthesis and Suzuki-Miyaura Coupling
Antimicrobial and Antiviral Properties
Antitumor Potential
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDTZZWHNPTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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